chemical properties and stability of 5-hydroxy-6-methyluracil
chemical properties and stability of 5-hydroxy-6-methyluracil
An In-depth Technical Guide to the Chemical Properties and Stability of 5-hydroxy-6-methyluracil
This guide provides a comprehensive technical overview of the chemical properties and stability profile of 5-hydroxy-6-methyluracil. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge to offer field-proven insights into the handling, analysis, and formulation of this compound.
Introduction: The Significance of 5-hydroxy-6-methyluracil
5-hydroxy-6-methyluracil is a substituted pyrimidine derivative that has garnered interest for its biological activities, including its role as an effective antioxidant.[1] Its ability to scavenge peroxyl radicals highlights its potential in therapeutic applications where mitigating oxidative stress is crucial.[1][2] Nitrogen-containing heterocyclic compounds like uracil derivatives are widely explored in pharmacology due to their pronounced biological effects and generally low toxicity.[1] Understanding the fundamental is a critical prerequisite for its successful development as a potential therapeutic agent. This guide delineates its physicochemical characteristics, explores its degradation pathways under various stress conditions, and provides robust protocols for its stability assessment.
Section 1: Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its development. These parameters influence its solubility, absorption, distribution, and formulation characteristics.
Molecular Structure and Identity
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IUPAC Name: 5-hydroxy-6-methylpyrimidine-2,4(1H,3H)-dione
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Synonyms: 5-hydroxy-4-methyluracil
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Molecular Formula: C₅H₆N₂O₃
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Molecular Weight: 142.11 g/mol [3]
Quantitative Physicochemical Data
The properties of 5-hydroxy-6-methyluracil are summarized below. For context, properties of the related compound 6-methyluracil are also included, as it is a common precursor and reference compound.
| Property | 5-hydroxy-6-methyluracil | 6-methyluracil | Source |
| Molecular Formula | C₅H₆N₂O₃ | C₅H₆N₂O₂ | N/A |
| Molecular Weight | 142.11 g/mol | 126.11 g/mol | [3][4] |
| Melting Point | Not specified | ~318 °C (decomposes) | [5] |
| pKa | 8.1 - 8.5 (for the 5-OH group) | 9.52 | [1][6] |
| Water Solubility | Soluble | 7 g/L (22 °C) | [5][7] |
| LogP | -1.9 (Predicted for 5-hydroxymethyluracil) | -0.8 (XLogP3) | [3][4] |
Note: Some data, such as LogP, is for structurally similar compounds and should be used as an estimation.
Spectroscopic Profile
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic vibrations for N-H bonds (around 3100-3200 cm⁻¹), C=O groups (1650-1750 cm⁻¹), and the C=C bond within the pyrimidine ring (around 1615 cm⁻¹).[8] The presence of the hydroxyl group at the C5 position would introduce a characteristic O-H stretching vibration.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show signals corresponding to the N-H protons, the methyl protons at C6, and potentially the hydroxyl proton at C5, depending on the solvent and concentration.
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¹³C-NMR would display distinct signals for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the methyl carbon.
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Section 2: Chemical Stability and Degradation Profile
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. 5-hydroxy-6-methyluracil exhibits susceptibility to specific degradation pathways, primarily oxidation and pH-dependent hydrolysis.
Degradation Pathways
5-hydroxy-6-methyluracil is an effective scavenger of peroxyl radicals.[1] Its primary mode of oxidative degradation involves reaction with these radicals. In the presence of water, the oxidation product is dihydro-5,5,6-trihydroxy-6-methylpyrimidine-2,4-dione.[2] In anhydrous solvents, the reaction can yield dihydro-6-hydroxy-6-methylpyrimidine-2,4,5-trione.[2] This antioxidant activity is a key functional characteristic but also represents its main instability under oxidizing conditions.
Caption: Oxidative degradation pathway of 5-hydroxy-6-methyluracil.
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Alkaline Conditions: The uracil ring system can be susceptible to hydrolysis under alkaline conditions. Studies have shown that interaction with sodium hydroxide in an aqueous medium can lead to the formation of 4-hydroxy-6-methylpyrimidine-2,5-dione.[9] This suggests a rearrangement or degradation of the pyrimidine ring structure under basic stress.
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Acidic Conditions: While specific acid degradation studies are not widely published, the synthesis of 5-hydroxy-6-methyluracil can be achieved via acid-catalyzed dehydration of its 5,6-dihydro-5,6-dihydroxy precursor.[1] This indicates that the molecule possesses a degree of stability in acidic media, as it is the final product of this reaction. However, extreme acidic conditions could potentially lead to hydrolysis or other degradative reactions.
Section 3: Experimental Protocols for Stability Assessment
To ensure scientific integrity and trustworthiness, stability testing must be conducted using self-validating and robust methodologies. The following protocols provide a framework for assessing the stability of 5-hydroxy-6-methyluracil.
Protocol 1: Forced Degradation (Stress Testing) Study
Rationale: The purpose of a forced degradation study is to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method.
Methodology:
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Sample Preparation: Prepare stock solutions of 5-hydroxy-6-methyluracil in a suitable solvent (e.g., methanol:water mixture) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24-48 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for 8-24 hours. The reaction with NaOH is often faster than acid hydrolysis for uracil derivatives.[10]
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store the solid compound in a temperature-controlled oven at 60°C for 7 days. Also, store a solution at the same temperature.
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Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
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Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (see Protocol 3) against a non-degraded reference standard.
Protocol 2: ICH-Compliant Stability Study
Rationale: This protocol outlines the conditions for generating long-term stability data to establish a re-test period or shelf-life and recommended storage conditions, following the International Council for Harmonisation (ICH) guidelines.
Methodology:
-
Sample Packaging: Store the 5-hydroxy-6-methyluracil substance in containers that simulate the proposed commercial packaging.
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Storage Conditions:
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Testing Schedule:
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Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
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Accelerated: Pull samples at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for appearance, assay (potency), degradation products (purity), and any other critical quality attributes.
Protocol 3: Development of a Stability-Indicating HPLC Method
Rationale: A validated, stability-indicating analytical method is essential to separate, detect, and quantify the active compound and its degradation products.
Caption: A typical workflow for stability assessment of a drug substance.
Step-by-Step HPLC Method Development:
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Column Selection: Start with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), which is versatile for separating moderately polar compounds.
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Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of methanol or acetonitrile and water containing 0.1% formic acid to ensure good peak shape.
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Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
-
Optimization:
-
Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to improve resolution.
-
An isocratic method may be suitable if the retention times of all components are reasonable.[12]
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-
Detection: Use a UV detector set at the λmax of 5-hydroxy-6-methyluracil. A photodiode array (PDA) detector is highly recommended to check for peak purity and identify the λmax of new peaks.
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Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
5-hydroxy-6-methyluracil is a molecule of significant interest due to its antioxidant properties. This guide has detailed its core chemical and physical characteristics, highlighting its primary instability in the presence of oxidizing agents and under alkaline conditions. The provided experimental protocols offer a robust framework for researchers to conduct thorough stability assessments, from initial forced degradation studies to the development of validated, stability-indicating analytical methods. A comprehensive understanding of this stability profile is paramount for defining appropriate storage conditions, ensuring product quality, and successfully advancing 5-hydroxy-6-methyluracil in drug development and other scientific applications.
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